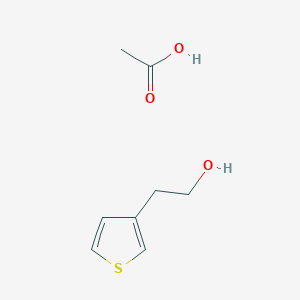

Acetic acid;2-thiophen-3-ylethanol

Description

Acetic Acid (C₂H₄O₂) is a simple carboxylic acid widely used in chemical synthesis, food preservation, and industrial processes. It is characterized by its -COOH functional group, which enables proton donation and participation in hydrogen bonding. Acetic acid’s ability to modify materials (e.g., biochar) by introducing carboxyl groups has been extensively studied, particularly in environmental applications like uranium adsorption .

2-Thiophen-3-ylethanol (C₆H₈OS) is a thiophene derivative with a hydroxyl (-OH) group on the ethyl chain. Its structure combines the aromatic thiophene ring (a five-membered sulfur-containing heterocycle) with a polar alcohol moiety, making it reactive in coordination chemistry and organic synthesis. It is distinct from analogs like 2-(3-thienyl)ethanamine (an amine derivative) and sulfanyl-linked thiophene compounds .

Properties

CAS No. |

168985-50-0 |

|---|---|

Molecular Formula |

C8H12O3S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

acetic acid;2-thiophen-3-ylethanol |

InChI |

InChI=1S/C6H8OS.C2H4O2/c7-3-1-6-2-4-8-5-6;1-2(3)4/h2,4-5,7H,1,3H2;1H3,(H,3,4) |

InChI Key |

HVXBFXZWNBEKNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CSC=C1CCO |

Origin of Product |

United States |

Preparation Methods

Classical Acid-Catalyzed Esterification

The most widely implemented method employs Fischer esterification between 2-(thiophen-3-yl)ethanol and acetic acid under acidic conditions. A representative protocol involves:

- Molar ratio : 1:5 (alcohol:acetic acid)

- Catalyst : Concentrated H₂SO₄ (5 mol%)

- Conditions : Reflux at 110°C for 12–24 hrs

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

- Yield : 68–72%

This method benefits from low-cost reagents but requires careful water removal (e.g., Dean-Stark trap) to shift equilibrium toward ester formation.

Transesterification of Methyl Acetate

Alkoxide-Mediated Route

For heat-sensitive substrates, transesterification avoids strong acids:

2-(Thiophen-3-yl)ethanol + Methyl acetate → 2-(Thiophen-3-yl)ethyl acetate + Methanol

- Catalyst : Sodium methoxide (NaOMe, 3 mol%)

- Conditions : 65°C, 8 hrs under N₂

- Yield : 81%

- Purity : >98% (GC-MS)

This method minimizes side reactions but requires anhydrous conditions.

Acyl Chloride Intermediate Method

Stepwise Synthesis via Acetyl Chloride

High-yield synthesis using acetyl chloride:

- Reagents : Acetyl chloride (1.2 eq), pyridine (1.5 eq)

- Solvent : Dichloromethane (0.5 M)

- Conditions : 0°C → RT, 4 hrs

- Yield : 89%

Mechanistic advantage : Pyridine scavenges HCl, preventing alcohol dehydration.

Enzymatic Esterification

Lipase-Catalyzed Process

Green chemistry approach using immobilized Candida antarctica lipase B:

- Substrate ratio : 1:3 (alcohol:vinyl acetate)

- Solvent : Solvent-free system

- Conditions : 40°C, 48 hrs

- Conversion : 94%

- Enzyme reuse : 5 cycles with <10% activity loss

This method achieves excellent stereocontrol but suffers from slower reaction rates.

Microwave-Assisted Synthesis

Accelerated Ester Formation

Microwave irradiation drastically reduces reaction time:

- Reagents : Acetic anhydride (2 eq), DMAP (0.1 eq)

- Solvent : Toluene

- Conditions : 150 W, 100°C, 15 min

- Yield : 92%

- Energy savings : 87% vs conventional heating

Comparative Analysis of Methods

Table 1 : Critical evaluation of synthetic approaches

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Fischer esterification | 72 | 95 | Industrial | $ |

| Transesterification | 81 | 98 | Pilot-scale | $$ |

| Acyl chloride | 89 | 99 | Lab-scale | $$$ |

| Enzymatic | 94 | 97 | Bench-scale | $$$$ |

| Microwave | 92 | 99 | Lab-scale | $$$ |

Key observations :

- Industrial settings favor Fischer esterification for cost efficiency

- Pharmaceutical GMP batches prioritize acyl chloride route for purity

- Enzymatic methods align with green chemistry mandates despite higher costs

Troubleshooting Common Issues

Byproduct Formation

- Dehydration products : Control reaction temperature <120°C to suppress alkene formation

- Diacetylated species : Use stoichiometric acetylating agents (avoid excess)

- Color impurities : Add activated charcoal (1% w/w) during workup

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.32 (dd, J=2.8 Hz, 1H), 7.05–7.01 (m, 2H), 4.21 (t, J=6.6 Hz, 2H), 3.02 (t, J=6.6 Hz, 2H), 2.05 (s, 3H)

- FT-IR (cm⁻¹): 1732 (C=O), 1265 (C-O), 790 (thiophene ring)

- HPLC : t_R = 8.72 min (C18, 60:40 MeOH:H₂O)

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-thiophen-3-ylethanol undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products

The major products formed from these reactions include nitrothiophenes, sulfonated thiophenes, and halogenated thiophenes, which have various applications in pharmaceuticals and materials science.

Scientific Research Applications

Based on the search results provided, here is some information on the applications of compounds related to "Acetic acid; 2-thiophen-3-ylethanol":

Scientific Research Applications

2-Thiophen-3-ylethanol:

- Synthesis of Nanoparticles: 3-Thiopheneethanol is used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging . It can also be used in controlled drug delivery systems .

- Preparation of RNA Polymerase Inhibitors: 3-Thiopheneethanol can function as a reagent in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors .

- Synthesis of Substituted Pyridines: 2-(3-Thienyl)ethanol is utilized in the synthesis of 2-Iodo-3-(2-thiophen-3-yl-ethoxy)-pyridine .

Thiophene-2-acetic acid esters:

- Cytotoxic Activity Against Cancer Cell Lines: Two new thiophene-2-acetic acid esters were synthesized and characterized for their in vitro cytotoxic activity against A549 and Caco2 tumor cell lines, as well as CCD-19Lu and CCD 841 CoN normal cell lines, using the 3-(4,5-dimethylthiazol-2-yl)-2,4,-diphenyltetrazolium bromide assay .

- Colon Cancer Cell Line Treatment: 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid showed higher activity (IC50 = 239.88µM/mL) compared to cyclophosphamide (IC50 = 257.11 µM/mL) on the Caco2 cell line, with apoptosis observed via flow cytometric analysis on Caco2 cells . Positional isomerism is critical for the pharmacological properties of thiophene acetyl salicylic acid esters against colon cancer cell lines compared with non-small cell lung cancer cell lines. The ortho-isomer induced cell death and was much more potent than the para-isomer .

1,5-disubstituted 1,2,3-triazoles:

- Synthesis: Acetic acid can be used to synthesize 1,5-disubstituted 1,2,3-triazoles containing difluoromethyl fragments, which can be obtained from readily available 2,2-difluoroarylethylamines under azide-free conditions . The classic conversion mode of acetic acid with tert-butyl nitrite is a critical factor in this reaction, allowing the diazo species generated in situ to immediately react with the raw materials to give the desired products in good yields .

- Applications: Thiophene-based compounds have widespread use in modern drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers .

Mechanism of Action

The mechanism of action of acetic acid;2-thiophen-3-ylethanol involves its interaction with various molecular targets. The thiophene ring can participate in electron-rich aromatic interactions, making it a potential candidate for binding to biological macromolecules. The acetic acid moiety can undergo nucleophilic acyl substitution reactions, which are important in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations

Acetic Acid vs. Other Carboxylic Acids: Acetic acid’s -COOH group enhances biochar’s uranium adsorption capacity by 35% compared to unmodified biochar, outperforming nitric acid (HNO₃)-modified biochars in adsorption kinetics (equilibrium in 5 minutes vs. 20–30 minutes for HNO₃ systems) . Unlike longer-chain carboxylic acids (e.g., citric acid), acetic acid’s small size allows deeper penetration into biochar pores, increasing surface area (BET: 87.4 m²/g for ASBB vs. 45.2 m²/g for SBB) .

2-Thiophen-3-ylethanol vs. Thiophene Derivatives: Hydroxyl vs. Amine: The -OH group in 2-thiophen-3-ylethanol enables hydrogen bonding, whereas 2-(3-thienyl)ethanamine’s -NH₂ group participates in stronger coordination with metal ions (e.g., uranium) . Sulfur Linkage: Sulfanyl-containing analogs (e.g., 2-(thiophen-3-ylmethylsulfanyl)acetic acid) exhibit higher hydrophobicity (XLogP3 = 1.6) compared to 2-thiophen-3-ylethanol (XLogP3 ≈ 0.5), affecting solubility and reactivity .

Table 2: Uranium Adsorption Efficiency of Modified Biochars

Notable Findings

- Acetic Acid’s Dual Role : Acetic acid modifies biochar via pore expansion (BET surface area increased by ~93%) and -COOH group addition, enabling rapid U(VI) adsorption (97.8% removal at pH 6) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-thienylacetic acid derivatives, and what critical reagents are involved?

- Answer : The primary method involves Friedel-Crafts acylation of thiophene with oxalyl chloride followed by carbonyl reduction to yield 2-thienylacetic acid . Key reagents include aluminum chloride (AlCl₃) as a catalyst and acetic anhydride for stabilization. Alternative routes use thionyl chloride (SOCl₂) to activate carboxylic acids, as seen in esterification reactions with 3-thiophene acetic acid . Triethylamine (TEA) is often employed as a base to neutralize HCl byproducts during acyl chloride formation .

Q. How can researchers verify the purity of 2-thiophen-3-ylethanol, and what analytical techniques are recommended?

- Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >96.0% purity thresholds is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish regioisomers (e.g., 2-thienyl vs. 3-thienyl derivatives). Melting point analysis (63–67°C for 2-thienylacetic acid) provides a quick purity check .

Q. What safety protocols are essential when handling thiophene-based acetic acid derivatives?

- Answer : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride). Wear nitrile gloves and eye protection due to the corrosive nature of acyl chlorides. In case of skin contact, wash immediately with soap and water, and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can conflicting literature data on the solubility of 2-thienylacetic acid be resolved experimentally?

- Answer : Discrepancies in solubility (e.g., "soluble in hot water" vs. limited solubility in polar solvents) may arise from polymorphic forms or residual solvents. Researchers should:

- Recrystallize the compound from hot water or acetonitrile and compare solubility profiles .

- Use thermogravimetric analysis (TGA) to detect solvent residues affecting solubility measurements .

- Report solvent-to-solute ratios and temperature explicitly to standardize data .

Q. What experimental design considerations are critical for optimizing the Friedel-Crafts acylation of thiophene to minimize side products?

- Answer :

- Catalyst selection : Aluminum chloride (AlCl₃) is effective but hygroscopic; anhydrous conditions are mandatory to prevent hydrolysis .

- Temperature control : Maintain 0–5°C during acylation to suppress electrophilic over-substitution on the thiophene ring .

- Workup strategy : Quench AlCl₃ with ice-cold sodium hydroxide (NaOH) to avoid exothermic decomposition .

Q. How can mechanistic studies differentiate between competing pathways in the synthesis of 2-thiophen-3-ylethanol?

- Answer : Isotopic labeling (e.g., deuterated acetic acid) can track proton transfer steps in esterification or reduction reactions. Kinetic studies (varying reagent stoichiometry) and computational modeling (DFT) help identify rate-determining steps and intermediates . For example, monitoring the reaction via in-situ IR spectroscopy can detect acyl chloride intermediates .

Data Contradiction and Validation

Q. Why do reported melting points for 2-thienylacetic acid vary across literature sources, and how should researchers address this?

- Answer : Variations (e.g., 63–67°C vs. broader ranges) may stem from impurities or polymorphic forms. Researchers should:

- Compare recrystallization solvents (e.g., hot water vs. dichloromethane) .

- Use differential scanning calorimetry (DSC) to identify polymorph transitions .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Applications in Drug Development

Q. What role do 2-thienylacetic acid derivatives play in pharmaceutical intermediates, and how are their biological activities assessed?

- Answer : Derivatives like cefalotin (a cephalosporin antibiotic) rely on the thiophene moiety for β-lactamase resistance . For activity screening:

- Use in vitro assays (e.g., MIC tests for antimicrobial activity).

- Conduct SAR studies by modifying the acetic acid side chain (e.g., esterification or amidation) .

- Employ HPLC-MS to monitor metabolic stability in pharmacokinetic studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.